1-[4-(Propane-2-sulfonyl)phenyl]piperazine
Description
1-[4-(Propane-2-sulfonyl)phenyl]piperazine is a piperazine derivative featuring a propane-2-sulfonyl group attached to the para position of a phenyl ring, which is further linked to the piperazine core. Piperazine, a six-membered heterocycle with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate receptor interactions. The propane-2-sulfonyl substituent introduces strong electron-withdrawing effects and steric bulk, which influence physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
1-(4-propan-2-ylsulfonylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11(2)18(16,17)13-5-3-12(4-6-13)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUCBCOJCIZPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propane-2-sulfonyl)phenyl]piperazine typically involves the reaction of 4-(propane-2-sulfonyl)phenylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propane-2-sulfonyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: N-substituted piperazine derivatives.
Biological Activity
1-[4-(Propane-2-sulfonyl)phenyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a piperazine ring, which is known for its versatility in drug design. The sulfonyl group enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in treating psychiatric disorders.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant anti-tumor effects. In preclinical models, it has shown potent activity against non-small cell lung cancer (NSCLC) cells, particularly those resistant to standard treatments like crizotinib.
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Study A | NCI-H2228 NSCLC model | 25 mg/kg daily | Complete tumor regression observed |
| Study B | Crizotinib-resistant NCI-H2228 | 100 mg/kg | Greater activity than crizotinib |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Neuropharmacological Effects
The compound’s interaction with serotonin receptors has been explored in various studies. It has been found to act as an agonist at the 5-HT1A receptor, which is implicated in anxiety and depression management.
| Study | Receptor Targeted | Effect |
|---|---|---|
| Study C | 5-HT1A | Anxiolytic effects observed |
| Study D | D2 Dopamine Receptor | Modulation of dopaminergic signaling |
These interactions suggest potential applications in treating mood disorders.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with advanced NSCLC treated with the compound showed a significant reduction in tumor size after two weeks of treatment.
- Case Study 2 : Patients exhibiting treatment-resistant anxiety responded positively to administration of the compound, indicating its potential as an alternative therapeutic option.
Comparison with Similar Compounds
Sulfonyl-Containing Derivatives
1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine ():
- Substituent: Trifluoromethylsulfonyl (strong electron-withdrawing, lipophilic).
- Activity: Demonstrated acaricidal activity, attributed to enhanced receptor binding via electronegative and steric effects.
- Synthesis: Achieved via trifluoromethanesulfonation of precursor piperazines using trifluoromethanesulfonic anhydride .
- 1-[4-(Propane-2-sulfonyl)phenyl]piperazine (Hypothetical): Substituent: Alkyl sulfonyl (moderate electron-withdrawing, less lipophilic than trifluoromethylsulfonyl). Predicted Activity: Potential serotonin receptor modulation (e.g., 5-HT1A/1B) due to sulfonyl-mediated hydrogen bonding.
Halogenated and Trifluoromethyl Derivatives
Methoxy and Hydroxy Derivatives
Serotonin Receptor Modulation
- 5-HT1A Agonists: Derivatives like 1-(2-methoxyphenyl)piperazine exhibit nanomolar affinity for 5-HT1A receptors, critical for antidepressant and anxiolytic effects .
- 5-HT1B/1C Agonists : TFMPP and mCPP show appetite suppression via 5-HT1B/1C activation, with potency influenced by substituent electronegativity .
Enzyme Inhibition and Allosteric Modulation
- A1 Adenosine Receptor Enhancers: 4-Trifluoromethylphenyl piperazine derivatives () act as potent allosteric enhancers, with substituent size and polarity dictating efficacy .
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- Sulfonyl groups enhance metabolic stability but reduce solubility compared to methoxy derivatives.
- Trifluoromethyl groups maximize lipophilicity and receptor affinity at the cost of solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
